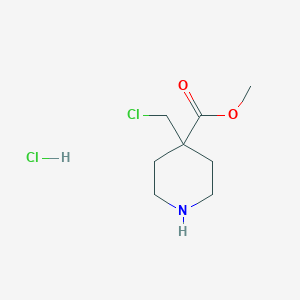

Methyl 4-(chloromethyl)piperidine-4-carboxylate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

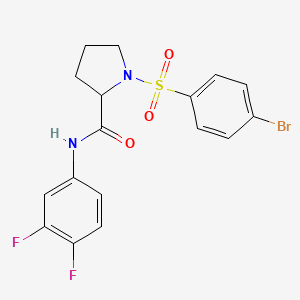

“Methyl 4-(chloromethyl)piperidine-4-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2470436-69-0 . It has a molecular weight of 228.12 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H14ClNO2.ClH/c1-12-7(11)8(6-9)2-4-10-5-3-8;/h10H,2-6H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 4-(chloromethyl)piperidine-4-carboxylate;hydrochloride” are not detailed in the retrieved data, similar compounds are known to be used as reactants in various chemical reactions. For example, Methyl piperidine-4-carboxylate is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .Physical And Chemical Properties Analysis

“Methyl 4-(chloromethyl)piperidine-4-carboxylate;hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 228.12 .Applications De Recherche Scientifique

Synthesis of Antitubercular Agents

“Methyl 4-(chloromethyl)piperidine-4-carboxylate;hydrochloride” is used as a reactant for the synthesis of antitubercular agents . These agents are used in the treatment of tuberculosis, a serious infectious disease that primarily affects the lungs.

Aminopyrazine Inhibitors

This compound is also used in the synthesis of aminopyrazine inhibitors . Aminopyrazines are a class of compounds that have been studied for their potential therapeutic effects in various diseases.

Protein Kinase D Inhibitors

“Methyl 4-(chloromethyl)piperidine-4-carboxylate;hydrochloride” is used in the synthesis of orally available naphthyridine protein kinase D inhibitors . Protein kinase D inhibitors are being researched for their potential use in the treatment of cancer and other diseases.

Asymmetric Hydrogenation Catalyst

This compound is used in the synthesis of a scalable catalyst for asymmetric hydrogenation of sterically demanding aryl enamide . Asymmetric hydrogenation is a key process in the production of chiral molecules, which are important in the pharmaceutical industry.

Piperidine Derivatives in Pharmaceuticals

Piperidine derivatives, including “Methyl 4-(chloromethyl)piperidine-4-carboxylate;hydrochloride”, are used in over twenty drug classes . These include anticancer agents, drugs for Alzheimer’s disease therapy, antibiotics, analgesics, antipsychotics, and antioxidants .

Biological Evaluation of Synthetic Potential Drugs

“Methyl 4-(chloromethyl)piperidine-4-carboxylate;hydrochloride” is used in the biological evaluation of synthetic potential drugs containing the piperidine moiety . This includes research into new biologically active piperidine scaffolds for use in cancer therapy, infectious and parasitic diseases, Alzheimer’s disease, and neuropathic pain .

Safety And Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

methyl 4-(chloromethyl)piperidine-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO2.ClH/c1-12-7(11)8(6-9)2-4-10-5-3-8;/h10H,2-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFQKBRPYKKHCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCNCC1)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(chloromethyl)piperidine-4-carboxylate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2835972.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2835973.png)

![2-[4-(Trifluoromethyl)phenyl]guanidine;hydrochloride](/img/structure/B2835975.png)

![8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2835977.png)

![N-(1-Oxaspiro[5.5]undecan-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2835978.png)

![2-{[5-(5-bromo-2-hydroxyphenyl)-4-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-cyanophenyl)acetamide](/img/structure/B2835983.png)

![3,4-Dimethyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2835984.png)

![4-[2-Cyano-3-(pyridin-4-yl)prop-2-enamido]benzoic acid](/img/structure/B2835990.png)